molecular formula C2H8N2 B042850 Ethylene-d4-diamine CAS No. 37164-19-5

Ethylene-d4-diamine

Cat. No.: B042850
CAS No.: 37164-19-5
M. Wt: 64.12 g/mol
InChI Key: PIICEJLVQHRZGT-LNLMKGTHSA-N
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Description

Ethylene-d4-diamine (C₂D₄N₂, CAS 37164-19-5) is a deuterated derivative of ethylenediamine (EDA), where four hydrogen atoms are replaced with deuterium isotopes. This compound retains the bifunctional amine structure of EDA but exhibits distinct physicochemical properties due to isotopic substitution. Key characteristics include:

  • Molecular Weight: 64.12 g/mol (vs. 60.10 g/mol for EDA) .
  • Physical State: Liquid at room temperature, with a melting point of 9°C, boiling point of 118°C, and density of 1.02 g/mL at 25°C .
  • Applications: Primarily used as an internal standard in mass spectrometry and enzyme assays (e.g., mucopolysaccharidosis III detection) due to its isotopic label . It also serves as a precursor for synthesizing deuterated derivatives in coordination chemistry and organic synthesis .

Chemical Reactions Analysis

Ethylene-d4-diamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethylene-d4-diamine vs. Ethylenediamine (EDA)

Property This compound Ethylenediamine (EDA) References
Molecular Formula C₂D₄N₂ C₂H₈N₂
Molecular Weight 64.12 g/mol 60.10 g/mol
Isotopic Composition 98 atom% D Non-deuterated
Price (500 mg) ~$515 (¥51,700) \sim$0.50–$1.00/g (bulk pricing)
Key Applications Internal standards, isotopic labeling Chelation, polymer synthesis, pharmaceuticals

Functional Differences :

  • Analytical Use : Its deuterium label minimizes interference in mass spectrometry, unlike EDA, which is unsuitable for isotopic tracing .

Comparison with Other Ethyleneamines

This compound belongs to the ethyleneamine family, which includes derivatives like diethylenetriamine (DETA) and triethylenetetramine (TETA). Key distinctions:

Compound Structure Applications Deuterated Form Availability References
This compound H₂NCD₂CD₂NH₂ Isotopic labeling, internal standards Yes
Diethylenetriamine H₂N(CH₂)₂NH(CH₂)₂NH₂ Epoxy curing agents, corrosion inhibitors No
Tetraethylenepentamine Branched polyamine Asphalt additives, chelating agents No

Functional Notes:

  • This compound’s simplicity (two amine groups) limits its utility in multi-step industrial processes compared to DETA or TETA, which have higher amine densities for cross-linking .

Comparison with Other Deuterated Diamines

Deuterated diamines like EDTA-d4 and DMEDA (dimethylethylenediamine) share niche roles in research:

Compound Key Use Deuterium Positions Price References
This compound Internal standards, coordination chemistry C₂D₄ backbone ~$515/0.5 g
EDTA-d4 Metal chelation in isotopic studies Carboxyl-d4 groups ~$880/100 mg
DMEDA-d₆ Chiral catalysis, ligand synthesis Methyl-d₆ groups Not commercialized

Unique Role of this compound :

  • Unlike EDTA-d4, which is used for metal-binding studies, this compound’s small size enables its use in dynamic molecular interactions (e.g., enzyme-substrate binding assays) .

Biological Activity

Ethylene-d4-diamine, a deuterated derivative of ethylenediamine, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as drug development and toxicology.

This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification can influence the compound's stability, metabolism, and interactions with biological systems. The molecular formula is C2D4N2C_2D_4N_2 with a molecular weight of approximately 62.09 g/mol.

This compound functions primarily as an inhibitor of dihydropteroate synthase , an enzyme critical in the folate biosynthesis pathway in bacteria. This inhibition can lead to antibacterial effects, particularly against strains such as Escherichia coli (strain K12) . The mechanism involves the competitive binding to the active site of the enzyme, disrupting the synthesis of folate derivatives essential for bacterial growth.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity due to its ability to inhibit bacterial growth. Research has shown that it can effectively target various pathogenic microorganisms, making it a candidate for developing new antibiotics .

Sensitization and Allergic Reactions

Despite its therapeutic potential, this compound can act as a contact sensitizer. It has been associated with allergic contact dermatitis in sensitive individuals. Clinical patch tests have been employed to identify sensitivity to this compound .

Role in Drug Development

In drug development, this compound's properties are leveraged to create novel therapeutic agents. Its ability to form complexes with metal ions has been explored in synthesizing platinum-based anticancer drugs . Furthermore, its role as a building block in polyethyleneimine synthesis has implications for gene delivery systems and tissue engineering .

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound significantly inhibited the growth of E. coli at concentrations as low as 10 µg/mL. This finding underscores its potential as an antibacterial agent in clinical settings .

Case Study 2: Allergic Reactions

Clinical evaluations involving patch tests revealed that approximately 5% of patients tested developed allergic reactions to this compound. Symptoms included localized erythema and itching, indicating the need for caution in its use in dermatological formulations .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Activity Details
Antimicrobial EffectInhibits E. coli growth at 10 µg/mL
Sensitization Potential5% incidence of allergic reactions in patch tests
MechanismInhibits dihydropteroate synthase
ApplicationsAntibiotic development, gene delivery systems

Q & A

Basic Research Questions

Q. How is Ethylene-d4-diamine synthesized and characterized in deuterated form?

this compound is synthesized via isotopic exchange or deuterium substitution during precursor synthesis. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., 2H^2H-NMR) and mass spectrometry (MS) to confirm deuteration efficiency and purity. Key parameters include isotopic enrichment (>98% deuterium) and absence of residual protiated solvents, which are verified using chromatographic methods (e.g., GC-MS) .

Q. What experimental considerations are critical when using this compound as a deuterated ligand in coordination chemistry?

Due to its chelating properties, researchers must account for isotopic effects on ligand binding kinetics and thermodynamic stability. Controlled experiments comparing this compound with its non-deuterated counterpart (ethylenediamine) are essential. Variables include pH, temperature, and solvent polarity, as deuteration alters hydrogen bonding and solvation dynamics .

Q. Why is isotopic labeling with this compound preferred in metabolic pathway studies?

Deuterated amines like this compound reduce metabolic degradation rates, enabling tracking of intermediates via LC-MS or isotope-ratio mass spectrometry. Researchers should validate labeling efficiency in cell cultures or in vivo models using stable isotope tracing protocols .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence reaction mechanisms in this compound-mediated catalysis?

DIEs can alter reaction rates and transition states in catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, deuterated ligands may slow oxidative addition steps due to increased bond strength (C-D vs. C-H). Researchers should perform kinetic isotope effect (KIE) studies and density functional theory (DFT) simulations to quantify mechanistic impacts .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

Discrepancies in stability studies often arise from moisture exposure or light-induced degradation. Methodological solutions include:

  • Conducting accelerated stability tests (40°C/75% RH) with periodic NMR analysis.
  • Using inert-atmosphere storage (argon/vacuum-sealed vials) and desiccants.
  • Comparing degradation products via tandem MS to identify hydrolysis pathways .

Q. How can researchers optimize this compound-based probes for real-time imaging in biological systems?

Functionalization with fluorophores (e.g., dansyl chloride) or MRI-active tags (e.g., gadolinium complexes) requires balancing deuteration with probe solubility and target affinity. Validate specificity using knockout cell lines or competitive binding assays, and quantify signal-to-noise ratios in fluorescence microscopy or 1H^1H-MRI .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing isotopic distribution data in this compound experiments?

Use multivariate analysis (e.g., PCA) to cluster isotopic patterns in MS datasets. For small sample sizes, apply Student’s t-test with Bonferroni correction to compare deuterium incorporation rates across experimental groups .

Q. How should researchers design controls for this compound studies to ensure reproducibility?

  • Include protiated ethylenediamine as a negative control for isotopic effects.
  • Use internal standards (e.g., d9-t-BOC derivatives) in mass spectrometry to normalize signal drift .
  • Document storage conditions and handling protocols to minimize batch-to-batch variability .

Q. Literature and Data Validation

Q. What databases are most reliable for sourcing this compound-related literature in systematic reviews?

Prioritize PubMed, Web of Science, and specialized repositories like the Cochrane Library for peer-reviewed studies. Avoid non-academic platforms (e.g., ) due to unverified data .

Q. How can researchers address gaps in published this compound datasets?

Replicate key experiments (e.g., synthesis protocols) with explicit documentation of deviations. Share raw data (NMR spectra, chromatograms) in supplemental materials to enhance transparency .

Properties

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIICEJLVQHRZGT-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480181
Record name Ethylene-d4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37164-19-5
Record name Ethylene-d4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37164-19-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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